molecular formula C6H3BrF3NZn B2498298 4-Trifluoromethyl-2-pyridylzinc bromide CAS No. 1295571-60-6

4-Trifluoromethyl-2-pyridylzinc bromide

Cat. No.: B2498298
CAS No.: 1295571-60-6
M. Wt: 291.38
InChI Key: LYLQWPJPMAIQKF-UHFFFAOYSA-M
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Description

4-Trifluoromethyl-2-pyridylzinc bromide is an organozinc compound with the molecular formula C6H3BrF3NZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Trifluoromethyl-2-pyridylzinc bromide can be synthesized through the reaction of 4-trifluoromethyl-2-pyridyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires a catalyst, such as palladium, to facilitate the formation of the organozinc compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced as a solution in THF to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethyl-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which 4-trifluoromethyl-2-pyridylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, donating electrons to form new bonds with electrophiles. The presence of the trifluoromethyl group enhances the reactivity and stability of the organozinc compound, making it a powerful reagent in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 4-Trifluoromethyl-2-pyridylzinc bromide is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and stability compared to other organozinc compounds. This makes it particularly valuable in the synthesis of complex molecules where high reactivity is required .

Properties

IUPAC Name

bromozinc(1+);4-(trifluoromethyl)-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-1-3-10-4-2-5;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUXTXZWOSWQCD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=[C-]C=C1C(F)(F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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